Cas no 854262-01-4 (Propargyl a-D-Mannopyranoside)

Propargyl a-D-Mannopyranoside structure
Propargyl a-D-Mannopyranoside structure
Product Name:Propargyl a-D-Mannopyranoside
CAS-nummer:854262-01-4
MF:C9H14O6
MW:218.203863620758
MDL:MFCD19980990
CID:1837972
Update Time:2025-06-07

Propargyl a-D-Mannopyranoside Chemische en fysische eigenschappen

Naam en identificatie

    • (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxy-tetrahydropyran -3,4,5-triol
    • (CH3C.equiv.C)2Hg
    • bis-(propinyl)-quecksilber
    • CTK5C1618
    • Di-&lt
    • propin-(1)-yl&gt
    • -quecksilber
    • DIPROP-1-YNYLMERCURY
    • AC1L3OG9
    • Propin, Allylenquecksilber
    • propyn, allylenemercury
    • Dipropinylquecksilber
    • AG-G-43030
    • dipropynylmercury
    • diprop-1-yn-1-ylmercury
    • Mercury, bis(propyn-1-yl)-
    • PROPARGYL A-D-MANNOPYRANOSIDE
    • 2-Propyn-1-yl α-D-mannopyranoside (ACI)
    • α-D-Mannopyranoside, 2-propynyl (9CI)
    • 1-(2′-Propargyl)-α-D-mannose
    • 2-Propynyl α-D-mannopyranoside
    • Propargyl α-D-mannopyranoside
    • Propargyl α-O-mannoside
    • Propargyl a-D-Mannopyranoside
    • MDL: MFCD19980990
    • Inchi: 1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8+,9+/m1/s1
    • InChI-sleutel: DSKUDOWHGLWCBQ-DFTQBPQZSA-N
    • LACHT: O([C@@H]1[C@@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)CC#C

Propargyl a-D-Mannopyranoside Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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854262-01-4 98%
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1085.0CNY 2021-07-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P886441-10mg
Propargyl α-D-Mannopyranoside
854262-01-4 ≥98%
10mg
¥410.00 2022-01-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P886441-50mg
Propargyl α-D-Mannopyranoside
854262-01-4 ≥98%
50mg
¥1,276.00 2022-01-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P886441-100mg
Propargyl α-D-Mannopyranoside
854262-01-4 ≥98%
100mg
¥2,365.00 2022-01-14
Apollo Scientific
BICL4262-100mg
Propargyl alpha-D-mannopyranoside
854262-01-4 98% min
100mg
£337.00 2025-02-21
Apollo Scientific
BICL4262-250mg
Propargyl alpha-D-mannopyranoside
854262-01-4 98% min
250mg
£625.00 2025-02-21
Apollo Scientific
BICL4262-500mg
Propargyl alpha-D-mannopyranoside
854262-01-4 98% min
500mg
£1000.00 2025-02-21
abcr
AB368796-100 mg
Propargyl-alpha-D-mannopyranoside; .
854262-01-4
100 mg
€110.00 2023-07-19

Propargyl a-D-Mannopyranoside Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, rt
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Abellan Flos, Marta; et al, Chemistry - A European Journal, 2016, 22(32), 11450-11460

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: Silica ,  Sulfuric acid Solvents: Propargyl alcohol ;  30 min, 40 °C
Referentie
Ultrasonic assisted Fischer glycosylation: generating diversity for glyco-chemistry
Shaikh, Nasrin; et al, Molecular Diversity, 2011, 15(2), 341-345

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ;  3 h, rt
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Schoch, Silvia; et al, Organometallics, 2022, 41(5), 514-526

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 2.5 h, 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, rt
1.3 Reagents: Amberlite IR 120 ;  neutralized, rt
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Lancuski, Anica; et al, Biomacromolecules, 2013, 14(6), 1877-1884

Productiemethode 5

Reactievoorwaarden
Referentie
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Wong, Chung S.; et al, ChemPlusChem, 2015, 80(6), 928-937

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ;  24 h, 40 °C
Referentie
Macrophage-Specific RNA Interference Targeting via "Click", Mannosylated Polymeric Micelles
Yu, Shann S.; et al, Molecular Pharmaceutics, 2013, 10(3), 975-987

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Methanol
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Twibanire, Jean-d'Amour K.; et al, New Journal of Chemistry, 2015, 39(5), 4115-4127

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  rt
Referentie
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Xolin, Amandine; et al, European Journal of Organic Chemistry, 2016, 2016(20), 3408-3418

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Methanol ;  12 h, rt
Referentie
Synthesis of novel 1-iodopropargyl glycosides and their antifungal activity
Cheng, Jie; et al, Hecheng Huaxue, 2009, 17(5), 603-605

Productiemethode 10

Reactievoorwaarden
1.1 10 min, 65 °C
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Su, Lu; et al, Small, 2015, 11(33), 4191-4200

Productiemethode 11

Reactievoorwaarden
1.1 Catalysts: Pentamethyldiethylenetriamine ,  Copper bromide (CuBr) Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Oxygen
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Tang, Haoyu; et al, Polymer Chemistry, 2011, 2(7), 1542-1551

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Water ;  3 h, 65 °C
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Toomari, Yousef; et al, Polymer Bulletin (Heidelberg, 2023, 80(4), 4407-4428

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
Referentie
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Nguyen, D. Thao; et al, Angewandte Chemie, 2018, 57(35), 11465-11469

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
Referentie
Discrimination between bacterial phenotypes using glyco-nanoparticles and the impact of polymer coating on detection readouts
Richards, Sarah-Jane; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2014, 2(11), 1490-1498

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Methanol
Referentie
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Montanez, Maria I.; et al, Biomacromolecules, 2011, 12(6), 2114-2125

Productiemethode 16

Reactievoorwaarden
1.1 Catalysts: Boron trifluoride etherate Solvents: 1,2-Dichloroethane ;  2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Sodium Solvents: Methanol ;  45 min, rt
2.2 Reagents: Dowex 50W ;  neutralized
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van der Peet, Phillip; et al, ChemBioChem, 2006, 7(9), 1384-1391

Productiemethode 17

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  0.5 h, rt
1.2 Reagents: (TB-5-11)-Triphenylbis(1,1,1-trifluoromethanesulfonato-κO)bismuth Solvents: Dichloromethane ;  4 h, rt
1.3 Reagents: Triethylamine ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Methanol ;  1 h, rt
2.2 Reagents: Dowex 50W ;  neutralized, rt
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Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Cyclohexane Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C; 24 h, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  16 h, rt
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Productiemethode 19

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  20 min, rt; rt → 0 °C
1.2 Reagents: Boron trifluoride etherate ;  0 °C; 15 min, 0 °C; 24 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  16 h, rt
2.2 Reagents: Amberlite IR 120 ;  pH 7
Referentie
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Pohlit, Hannah; et al, Macromolecules (Washington, 2017, 50(23), 9196-9206

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, 0 °C; 0 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized, rt
Referentie
Targeted Photodynamic Killing of Breast Cancer Cells Employing Heptamannosylated β-Cyclodextrin-Mediated Nanoparticle Formation of an Adamantane-Functionalized BODIPY Photosensitizer
Zhang, Quan; et al, ACS Applied Materials & Interfaces, 2016, 8(49), 33405-33411

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C; 24 h, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized
Referentie
Modular Synthesis of Amphiphilic Janus Glycodendrimers and Their Self-Assembly into Glycodendrimersomes and Other Complex Architectures with Bioactivity to Biomedically Relevant Lectins
Percec, Virgil; et al, Journal of the American Chemical Society, 2013, 135(24), 9055-9077

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  20 h, reflux; reflux → rt
1.2 Reagents: Potassium carbonate ;  30 min, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
2.2 Solvents: Water ;  pH 7, rt
Referentie
A Multivalent Ligand for the Mannose-6-Phosphate Receptor for Endolysosomal Targeting of an Activity-Based Probe
Hoogendoorn, Sascha; et al, Angewandte Chemie, 2014, 53(41), 10975-10978

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 22 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h
Referentie
Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study
Gouget-Laemmel, A. C.; et al, Journal of Physical Chemistry C, 2013, 117(1), 368-375

Propargyl a-D-Mannopyranoside Raw materials

Propargyl a-D-Mannopyranoside Preparation Products

Propargyl a-D-Mannopyranoside Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:854262-01-4)Propargyl a-D-Mannopyranoside
Ordernummer:A1055577
Voorraadstatus:in Stock
Hoeveelheid:50mg/100mg/250mg/1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 17:42
Prijs ($):152.0/223.0/446.0/1340.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:854262-01-4)Propargyl a-D-Mannopyranoside
A1055577
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:50mg/100mg/250mg/1g
Prijs ($):152.0/223.0/446.0/1340.0
E-mail